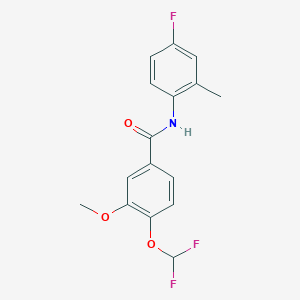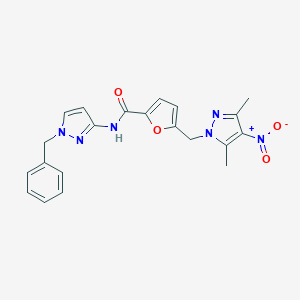![molecular formula C16H21N5O2 B279870 3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide](/img/structure/B279870.png)
3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide, also known as CP-471, is a synthetic cannabinoid receptor agonist. It was first synthesized in the early 2000s and has been the subject of scientific research since then. CP-471 is a potent agonist of the cannabinoid receptor type 1 (CB1) and has been found to have a variety of biochemical and physiological effects.
作用机制
3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide acts as a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. Activation of the CB1 receptor leads to a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of adenylyl cyclase, and activation of potassium channels.
Biochemical and Physiological Effects
3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide has been found to have a variety of biochemical and physiological effects. It has been shown to modulate neurotransmitter release, including the release of dopamine, serotonin, and glutamate. 3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory disorders.
实验室实验的优点和局限性
One advantage of using 3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide in lab experiments is its potency as a CB1 receptor agonist. This allows for precise control over the activation of the receptor and the resulting effects. However, one limitation of using 3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide is its potential for off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research on 3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide. One area of interest is the development of more selective CB1 receptor agonists that can be used in a variety of therapeutic applications. Another area of interest is the study of the long-term effects of CB1 receptor activation and the potential for addiction and other adverse effects. Finally, 3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide may be useful in the development of new treatments for neurodegenerative disorders and other diseases of the central nervous system.
合成方法
3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide can be synthesized using a variety of methods. One common method involves the reaction of 3-methoxy-5-(1H-tetrazol-1-yl)aniline with cyclopentylmagnesium bromide, followed by reaction with 3-bromo-N-(tert-butoxycarbonyl)propanamide. The resulting product is then deprotected to yield 3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide.
科学研究应用
3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide has been used extensively in scientific research to study the effects of CB1 receptor activation. It has been found to have a variety of potential therapeutic applications, including the treatment of pain, anxiety, and inflammation. 3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide has also been studied for its potential use in the treatment of addiction and neurodegenerative disorders.
属性
分子式 |
C16H21N5O2 |
|---|---|
分子量 |
315.37 g/mol |
IUPAC 名称 |
3-cyclopentyl-N-[3-methoxy-5-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H21N5O2/c1-23-15-9-13(8-14(10-15)21-11-17-19-20-21)18-16(22)7-6-12-4-2-3-5-12/h8-12H,2-7H2,1H3,(H,18,22) |
InChI 键 |
LOLOMNWJVUMOSO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)CCC2CCCC2)N3C=NN=N3 |
规范 SMILES |
COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CCC3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B279788.png)

![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)

![N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B279799.png)

![2-[(5-butyl-1H-1,2,4-triazol-3-yl)thio]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B279801.png)
![6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
![6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279803.png)
![6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279804.png)
![6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279805.png)
![6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279807.png)
![4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B279810.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)